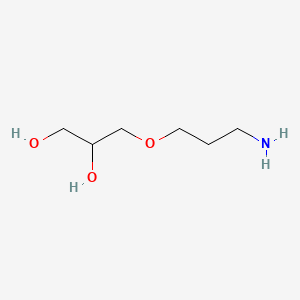![molecular formula C19H14 B588293 3-Methylbenz[a]anthracene-d3 CAS No. 1795014-58-2](/img/new.no-structure.jpg)
3-Methylbenz[a]anthracene-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenz[a]anthracene-d3 is a deuterated form of 3-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. It is used primarily in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C19H11D3 and a molecular weight of 245.33 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenz[a]anthracene-d3 typically involves the deuteration of 3-Methylbenz[a]anthracene. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. This process can be carried out using deuterated reagents under specific reaction conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and cost-effectiveness. The compound is produced in specialized facilities equipped to handle deuterated chemicals and ensure high purity standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbenz[a]anthracene-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Methylbenz[a]anthracene-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in studies of carcinogenesis and mutagenesis.
Medicine: Research on the compound contributes to understanding the mechanisms of cancer development and potential therapeutic targets.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methylbenz[a]anthracene-d3 involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially causing cancer. It affects various molecular targets and pathways, including the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Benz[a]anthracene: A non-methylated analog with similar carcinogenic properties.
7,12-Dimethylbenz[a]anthracene: A more potent carcinogen with two methyl groups.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with significant carcinogenic activity.
Uniqueness
3-Methylbenz[a]anthracene-d3 is unique due to its deuterated nature, which makes it particularly useful in tracer studies and research applications where isotopic labeling is required. Its specific methylation pattern also distinguishes it from other similar compounds .
Propiedades
Número CAS |
1795014-58-2 |
|---|---|
Fórmula molecular |
C19H14 |
Peso molecular |
245.339 |
Nombre IUPAC |
3-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-6-9-18-16(10-13)7-8-17-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3/i1D3 |
Clave InChI |
VYZKVUIQCRWXJH-FIBGUPNXSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
Sinónimos |
3-Monomethylbenz[a]anthracene-d3; NSC 409462-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)
![1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one](/img/structure/B588232.png)

